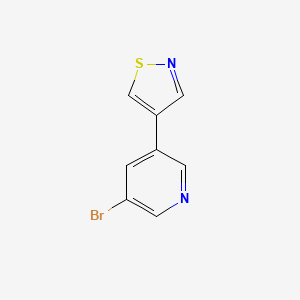
4-(5-Bromo(pyridin-3-YL))isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo(pyridin-3-YL))isothiazole is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further connected to an isothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo(pyridin-3-YL))isothiazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Bromination: The pyridine ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Isothiazole Ring: The isothiazole ring can be formed through the cyclization of thioamides with α-haloketones or α-haloesters in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo(pyridin-3-YL))isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Formation of substituted isothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Coupling: Formation of biaryl or alkyne-linked products.
Aplicaciones Científicas De Investigación
4-(5-Bromo(pyridin-3-YL))isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound is used in chemical biology for the development of probes and tools to study biological processes.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo(pyridin-3-YL))isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isothiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets .
Comparación Con Compuestos Similares
4-(5-Bromo(pyridin-3-YL))isothiazole can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle but lack the bromine and pyridine moieties.
Pyridines: These compounds contain a nitrogen heterocycle but lack the sulfur and bromine components.
Isothiazoles: These compounds contain both sulfur and nitrogen in a five-membered ring but may not have the bromine or pyridine substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
1002355-97-6 |
|---|---|
Fórmula molecular |
C8H5BrN2S |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
4-(5-bromopyridin-3-yl)-1,2-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-1-6(2-10-4-8)7-3-11-12-5-7/h1-5H |
Clave InChI |
QJLRPRZVUXWVFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C2=CSN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
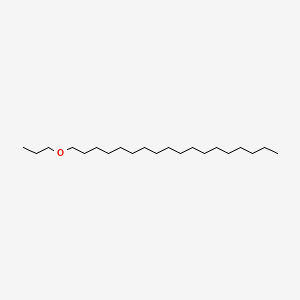
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
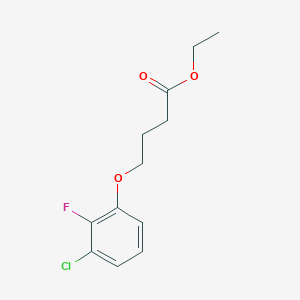

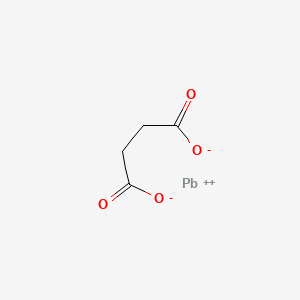

![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
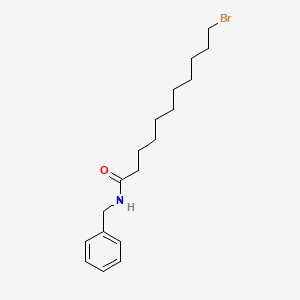

![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
